Disodium phosphate dihydrate

Description

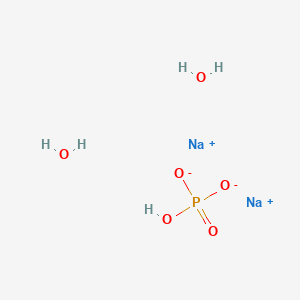

Structure

2D Structure

Propriétés

Numéro CAS |

10028-24-7 |

|---|---|

Formule moléculaire |

H5NaO5P |

Poids moléculaire |

139.00 g/mol |

Nom IUPAC |

disodium;hydrogen phosphate;dihydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

Clé InChI |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canonique |

O.OP(=O)(O)O.[Na] |

Autres numéros CAS |

10028-24-7 |

Pictogrammes |

Irritant |

Numéros CAS associés |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Process Optimization for Disodium Phosphate Dihydrate

Controlled Crystallization Techniques for Disodium (B8443419) Phosphate (B84403) Dihydrate

The formation of disodium phosphate dihydrate is highly dependent on the crystallization conditions. Controlling these conditions is paramount to obtaining the desired hydrate (B1144303) form with optimal crystal size and purity.

Slow Cooling Crystallization Methodologies

Slow cooling crystallization is a widely employed technique for producing this compound. This method involves dissolving a disodium phosphate salt, often the dodecahydrate form, in water at an elevated temperature and then gradually cooling the solution to induce crystallization. The rate of cooling is a critical parameter that influences the crystal size and morphology. A slower cooling rate generally promotes the growth of larger, more uniform crystals by allowing sufficient time for molecules to orient and integrate into the crystal lattice.

Research has shown that the initial concentration of the solution and the final cooling temperature are also key factors. For instance, starting with a saturated solution and cooling it to approximately 25°C is a common practice to precipitate Na₂HPO₄·2H₂O. The process often involves dissolving industrial-grade disodium hydrogen phosphate dodecahydrate in hot water, followed by purification steps to remove impurities before cooling and crystallization.

Evaporative Crystallization Processes, Including Submerged Combustion

Evaporative crystallization is another significant method for producing this compound. This technique involves concentrating a solution of disodium phosphate by evaporating the solvent, which leads to supersaturation and subsequent crystallization. This can be achieved under reduced pressure to lower the boiling point and prevent the degradation of the compound.

A particularly innovative and energy-efficient method is submerged combustion. In this process, a mixture of natural gas and air is ignited directly beneath the surface of the disodium phosphate solution. The resulting combustion gases bubble through the liquid, providing direct heat transfer for evaporation and raising the solution temperature to between 98-99°C. Surprisingly, at this temperature, which is above the typical transition point for the anhydrous form (95°C), this compound crystals are formed. This unexpected outcome is a key advantage of the process. For this method to be successful, the dihydrate crystals must be removed from the hot liquor within 5 to 10 minutes to prevent their conversion to the anhydrous form. This technique yields coarse crystals (20-30 mesh) suitable for various applications.

Influence of Temperature and Concentration on Dihydrate Formation

The formation of specific hydrates of disodium phosphate is intricately linked to temperature and concentration. Disodium phosphate can exist in anhydrous form as well as in several hydrated forms, including the dihydrate, heptahydrate, and dodecahydrate. atamanchemicals.com The dihydrate form is stable in the temperature range of 48.4°C to 95°C. Below this range, the dodecahydrate is the more stable form, while above 95°C, the anhydrous salt is expected to form.

The concentration of the disodium phosphate solution also plays a crucial role. A saturated solution is typically required to initiate crystallization upon cooling or evaporation. The solubility of this compound increases significantly with temperature, from 117 g per 100 ml of water at 80°C to higher values at increased temperatures. nih.gov This property is exploited in both slow cooling and evaporative crystallization methods to achieve the supersaturation necessary for crystal formation. Careful control of both temperature and concentration is essential to selectively crystallize the dihydrate form and avoid the formation of other hydrates or the anhydrous salt. nih.gov

| Parameter | Influence on Dihydrate Formation |

| Temperature | The dihydrate is the stable form between 48.4°C and 95°C. Below this range, other hydrates may form, and above it, the anhydrous salt is favored. |

| Concentration | A supersaturated solution is necessary to induce crystallization. The solubility of the dihydrate increases with temperature, allowing for control over the crystallization point. nih.gov |

Chemical Reaction Pathways for this compound Synthesis

The synthesis of this compound can be achieved through several chemical reaction pathways, each with its own mechanistic details and industrial applicability.

Phosphoric Acid Neutralization with Sodium Hydroxide (B78521): Mechanistic Insights

The most direct synthesis route involves the neutralization of phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH). wikipedia.orgshanghaichemex.compatsnap.com This reaction proceeds in a two-step mechanism:

H₃PO₄ + NaOH → NaH₂PO₄ + H₂O (Formation of monosodium phosphate)

NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O (Formation of disodium phosphate) wikipedia.org

To ensure the complete conversion to disodium phosphate, a 2:1 molar ratio of NaOH to H₃PO₄ is required. The reaction is typically carried out at a temperature of 80–100°C to enhance the reaction kinetics. A critical aspect of this synthesis is the precise control of the final pH, which should be adjusted to a range of 8.7–9.2. This pH level favors the formation of disodium phosphate over monosodium or trisodium (B8492382) phosphate. Following the neutralization, the solution is concentrated through evaporation and then cooled to approximately 25°C to facilitate the crystallization of the dihydrate form. The resulting crystals are then washed with cold deionized water to remove any unreacted starting materials or byproducts.

| Parameter | Optimal Condition | Rationale |

| Molar Ratio (NaOH:H₃PO₄) | 2:1 | Ensures complete neutralization to disodium phosphate. |

| Temperature | 80–100°C | Accelerates reaction kinetics. |

| Final pH | 8.7–9.2 | Favors the formation of disodium phosphate. |

Multi-Step Industrial Syntheses Involving Dicalcium Phosphate and Sodium Bisulfate

For large-scale industrial production, a two-step process starting from dicalcium phosphate (CaHPO₄) and sodium bisulfate (NaHSO₄) is often employed. atamanchemicals.comwikipedia.orgshanghaichemex.com This method is generally more cost-effective for bulk manufacturing. The synthesis involves the following steps:

Acidic Treatment: Dicalcium phosphate is treated with sodium bisulfate, which results in the formation of monosodium phosphate (NaH₂PO₄) and the precipitation of calcium sulfate (B86663) (CaSO₄). atamanchemicals.comwikipedia.orgshanghaichemex.com CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄↓

Neutralization: The resulting solution of monosodium phosphate is then partially neutralized with sodium hydroxide to yield disodium phosphate. atamanchemicals.comwikipedia.orgshanghaichemex.com NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O atamanchemicals.comwikipedia.org

Following the neutralization step, the solution is concentrated and crystallized under controlled temperature conditions to obtain this compound. This multi-step synthesis provides a practical and economical route for the industrial production of this compound.

Novel Synthetic Routes: Reactivity of Sodium Chloride with Orthophosphoric Acid

Traditional industrial production of disodium phosphate relies on the neutralization of orthophosphoric acid with sodium-based alkalis like sodium hydroxide or sodium carbonate. researchgate.netresearchgate.netwikipedia.org However, research into alternative pathways has explored the use of more economical starting materials, such as sodium chloride. The reaction between sodium chloride and orthophosphoric acid presents a novel, though indirect, route to synthesizing disodium phosphate.

This process typically begins by reacting sodium chloride with orthophosphoric acid. This initial step does not directly yield disodium phosphate but instead produces monosodium phosphate (sodium dihydrogen phosphate) and hydrochloric acid. researchgate.netgoogle.com The efficient removal of the hydrochloric acid byproduct is crucial to drive the reaction towards completion. researchgate.net One patented method describes a process where monosodium sulfate is first reacted with a phosphate source in the presence of phosphoric acid. google.com A more direct approach involves the reaction of sodium chloride and phosphoric acid, followed by separation of the resulting acid mixture using solvent extraction with water-immiscible organic solvents. google.com

To obtain the target compound, disodium phosphate, the intermediate monosodium phosphate solution must undergo a subsequent neutralization step. This is achieved by adding an alkaline sodium source, such as sodium hydroxide or sodium carbonate, until the solution reaches a target pH range, typically between 8.0 and 9.5. google.comgoogle.com For instance, a filtrate of substantially pure monosodium phosphate with a pH of around 4.8 can be neutralized with a sodium hydroxide solution to a pH of 8.7, resulting in the formation of disodium phosphate. google.comgoogle.com The heat evolved during this neutralization reaction is considerable. google.comgoogle.com

Advanced variations of this synthesis have been developed to improve efficiency. One such method involves using a water-immiscible primary alkyl amine in an organic solvent. The amine reacts with the hydrochloric acid formed during the initial reaction, facilitating its removal from the aqueous phase and leaving a solution of sodium phosphate. google.comgoogle.com

| Process Step | Reactants | Key Conditions | Intermediate/Final Product | Reference |

|---|---|---|---|---|

| Initial Reaction | Sodium Chloride, Orthophosphoric Acid | Use of water-immiscible organic solvents and/or amines to remove HCl. | Monosodium Phosphate (NaH₂PO₄) | google.comgoogle.com |

| Neutralization | Monosodium Phosphate Solution, Sodium Hydroxide (or Sodium Carbonate) | Adjust pH to a range of 8.0 - 9.5; e.g., a final pH of 8.7. | Disodium Phosphate (Na₂HPO₄) | google.comgoogle.com |

| Crystallization | Aqueous Solution of Disodium Phosphate | Temperature controlled between ~50°C and 95°C. | This compound (Na₂HPO₄·2H₂O) | google.com |

Purification and Recrystallization Strategies for High-Purity this compound

The production of high-purity this compound requires carefully controlled purification and crystallization processes. The specific hydrate form of disodium phosphate that crystallizes from an aqueous solution is highly dependent on temperature. This makes temperature control the most critical parameter in obtaining the desired dihydrate crystals.

The stable crystallization range for this compound (Na₂HPO₄·2H₂O) is between approximately 50°C and 95°C. google.com If the temperature is allowed to rise above 95°C, the anhydrous form (Na₂HPO₄) will crystallize. google.com Conversely, at temperatures below approximately 35°C, the dodecahydrate form (Na₂HPO₄·12H₂O) is favored, while the heptahydrate (Na₂HPO₄·7H₂O) can form at temperatures between 35°C and 48°C. google.comatamanchemicals.com Therefore, to selectively produce the dihydrate, the solution must be concentrated and cooled to within its specific formation temperature range.

The general purification process involves several key steps:

pH Adjustment: The crude disodium phosphate solution is carefully adjusted to a final pH between 8.7 and 9.2. google.com This ensures that the equilibrium favors the formation of disodium phosphate over monosodium or trisodium phosphate.

Evaporation and Concentration: The solution is concentrated by heating and evaporating water to increase the solute concentration and initiate crystallization. google.comgoogle.com One method employs submerged combustion to heat the solution to its boiling point (e.g., 99°C) to form dihydrate crystals. google.com

Crystallization: The concentrated solution is cooled to the target temperature range to allow for the precipitation of this compound crystals.

Separation and Washing: The formed crystals are separated from the mother liquor, typically via centrifugation. google.com The crystal mass is then washed, often with deionized water, to remove any remaining soluble impurities from the crystal surfaces. google.com

Drying: The purified crystals are dried. It is crucial to remove the crystals from any high-temperature solution (above 95°C) rapidly to prevent their conversion to the anhydrous form. google.com

| Temperature Range (°C) | Hydrate Form Crystallized | Chemical Formula | Reference |

|---|---|---|---|

| Below ~35 | Dodecahydrate | Na₂HPO₄·12H₂O | google.com |

| ~35 - ~48 | Heptahydrate | Na₂HPO₄·7H₂O | google.comatamanchemicals.com |

| ~50 - 95 | Dihydrate | Na₂HPO₄·2H₂O | google.com |

| Above 95 | Anhydrous | Na₂HPO₄ | google.com |

Crystallographic and Structural Characterization of Disodium Phosphate Dihydrate and Its Hydrates

Single Crystal Growth and Characterization of Disodium (B8443419) Phosphate (B84403) Dihydrate

Single crystals of disodium phosphate dihydrate (DSHP) have been successfully grown from aqueous solutions using techniques such as slow evaporation at room temperature and slow cooling. researchgate.netresearchgate.net Good quality, transparent single crystals can be obtained through these methods. researchgate.netresearchgate.net Characterization of these crystals confirms their composition and structure. For instance, the material of the grown crystals can be confirmed by powder X-ray diffraction. researchgate.net

The crystal system of this compound is orthorhombic. researchgate.netresearchgate.net The unit cell parameters have been determined through single crystal X-ray diffraction analysis. researchgate.netresearchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netresearchgate.net |

| Space Group | Pbca | researchgate.net |

| a | 16.872(9) Å | researchgate.net |

| b | 10.359(4) Å | researchgate.net |

| c | 6.599(3) Å | researchgate.net |

| Z (formula units per unit cell) | 8 | researchgate.net |

The structure of the dihydrate has been refined to a residual value (R) of 0.036 for 1268 counter reflections, indicating a high degree of accuracy in the determined structure. researchgate.net Unlike some other hydrates of disodium phosphate, the dihydrate form shows no observed disorder, and there are unique configurations of protons in the hydrogen bonds. researchgate.netosti.gov

Polymorphism and Hydration States of Disodium Hydrogen Phosphate: A Crystallographic Perspective

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. ruhr-uni-bochum.de Disodium hydrogen phosphate exhibits polymorphism through its various hydration states. wikipedia.orgresearchgate.net These different hydrates—anhydrous, dihydrate, heptahydrate, and dodecahydrate—represent distinct crystalline phases with different arrangements of water molecules within the crystal lattice. wikipedia.orgresearchgate.net

The various hydrates of disodium phosphate have been structurally characterized by X-ray diffraction. researchgate.netosti.gov

Dihydrate (Na₂HPO₄·2H₂O): This form crystallizes in the orthorhombic space group Pbca. researchgate.net The structure is ordered, with no randomness in ion orientations or proton positions. researchgate.netosti.gov

Heptahydrate (Na₂HPO₄·7H₂O): Like the dihydrate, the heptahydrate form exhibits no observed disorder and has unique proton configurations in its hydrogen bonds. researchgate.netosti.gov It occurs as colorless crystals or a white granular salt that can effloresce in warm, dry air. atamanchemicals.com

Dodecahydrate (Na₂HPO₄·12H₂O): This hydrate (B1144303) is characterized by two types of disorder: randomness in the orientations of the phosphate ions and in the positions of protons within the hydrogen bonds. researchgate.netosti.gov A model for this disorder predicts a residual entropy at low temperatures. osti.gov It can exist as two polymorphs. researchgate.net

Anhydrous (Na₂HPO₄): The anhydrous form has been reported to crystallize in a monoclinic structure with the space group P2₁/m. researchgate.net However, further studies combining solid-state NMR and powder X-ray diffraction have suggested a P2₁/c crystal structure is more consistent with the experimental data, revealing three inequivalent sodium sites. researchgate.netacs.org The structure consists of a nearly hexagonal close-packed arrangement of HPO₄²⁻ anions with Na⁺ ions in the "octahedral" and "tetrahedral" holes, and the anions are orientationally disordered. researchgate.net A new high-symmetry polymorph with space group Fddd has also been prepared. researchgate.net

Table 2: Comparison of Disodium Phosphate Hydrates

| Hydrate Form | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Anhydrous | Monoclinic | P2₁/c (revised) | Orientational disorder of HPO₄²⁻ anions. | researchgate.netacs.org |

| Dihydrate | Orthorhombic | Pbca | Ordered structure, no disorder observed. | researchgate.net |

| Heptahydrate | Not specified | Not specified | Ordered structure, no disorder observed. | researchgate.netosti.gov |

Phase transitions between the different hydrates of disodium phosphate are primarily driven by changes in temperature and water activity. nih.govnist.gov These transitions are often incongruent, meaning one solid phase transforms into another solid phase and a solution of a different composition. nih.govnist.gov

The system Na₂HPO₄:H₂O exhibits two significant incongruent transitions:

Dodecahydrate to Heptahydrate: This transition occurs at approximately 35°C. nih.govnist.gov

Heptahydrate to Dihydrate: This transition takes place at about 48°C. nih.govnist.gov

The kinetics of these transitions, involving the dissolution of one phase and the growth of another, are crucial in processes like freeze-drying. nih.govumich.edu For example, during freeze-drying, the crystalline dodecahydrate can dehydrate to form an amorphous anhydrate. nih.gov The dehydration of the dodecahydrate may be incomplete during the primary drying stage and complete during secondary drying. researchgate.net The transition temperatures of these hydrates are stable enough to be considered as fixed points for calibrating thermometers. nih.govnist.gov For instance, the dihydrate to heptahydrate transition temperature has been established at 48.222 °C. nih.gov

Structural Analysis of Dihydrate, Heptahydrate, Dodecahydrate, and Anhydrous Forms

X-ray Diffraction Studies of this compound

X-ray diffraction (XRD) is a fundamental tool for the structural characterization of crystalline materials like this compound. Both powder XRD and single crystal XRD provide complementary information about the crystal structure.

Powder X-ray diffraction (PXRD) is routinely used to confirm the identity and phase purity of this compound. researchgate.netresearchgate.net The PXRD pattern provides a fingerprint of the crystalline material, with characteristic peaks at specific 2θ angles (or d-spacings). For disodium phosphate dodecahydrate, characteristic lines have been identified at d-spacings of approximately 5.37, 4.27, and 2.81 angstroms. nih.gov While specific d-values for the dihydrate are less commonly cited in general literature, PXRD is essential for distinguishing it from other hydrate forms and the anhydrous salt. researchgate.net It is also a valuable technique for quantitative phase analysis in mixtures of different phosphate salts. researchgate.net

Single crystal X-ray diffraction (SCXRD) provides the most detailed information about the crystal structure, including precise atomic positions, bond lengths, and bond angles. acs.org For this compound, SCXRD studies have been crucial in determining its orthorhombic crystal system and the Pbca space group. researchgate.net These investigations have revealed the precise arrangement of the sodium ions, the hydrogen phosphate anions, and the water molecules of hydration within the crystal lattice. researchgate.net The refinement of the crystal structure using SCXRD data allows for the creation of an accurate, three-dimensional model of the unit cell, confirming the ordered nature of the dihydrate form. researchgate.netacs.org

Powder X-ray Diffraction Analysis

Lattice Dynamics and Crystal Packing in this compound

The crystal structure of this compound was determined to be orthorhombic, belonging to the space group Pbca. iucr.orgresearchgate.net The unit cell parameters have been refined to a = 16.872(9) Å, b = 10.359(4) Å, and c = 6.599(3) Å, with Z = 8 formula units per unit cell. iucr.orgresearchgate.net The structure is ordered, with no significant disorder observed for the phosphate ions or the protons in the hydrogen bonds. A key feature of the structure is the competition between the stronger, non-directional coordination bonds of the sodium ions and the weaker, but highly directional, hydrogen bonds. iucr.orgresearchgate.net This competition leads to distortions in the coordination polyhedra of the two independent sodium atoms. iucr.orgresearchgate.net

The crystal packing can be visualized as being composed of distinct layers. The structure contains layers of sodium ions, phosphate ions, and oxygen atoms that are densely packed, and these are sandwiched by more openly packed layers containing the second type of sodium ion and water molecules. iucr.org

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | Na₂HPO₄·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.872 (9) |

| b (Å) | 10.359 (4) |

| c (Å) | 6.599 (3) |

| Z | 8 |

| R-factor | 0.036 |

Data sourced from Catti, M., Ferraris, G., & Franchini-Angela, M. (1977). iucr.org

The lattice dynamics of this compound are characterized by the vibrations of the phosphate ions, the water molecules, and the motions of the sodium ions within the crystal lattice. These vibrations can be studied using techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy.

The vibrational modes of the HPO₄²⁻ ion are a key feature. In an isolated state, the phosphate tetrahedron (PO₄) has four fundamental modes of vibration. In the crystalline environment of this compound, the symmetry of the HPO₄²⁻ ion is lowered, which can lead to the splitting of degenerate vibrational modes and the activation of modes that would be inactive in higher symmetry.

The water molecules in the hydrate introduce additional vibrational modes. These include the stretching and bending vibrations of the water molecules themselves, as well as librational (rocking, wagging, and twisting) modes, which are typically observed at lower frequencies. The hydrogen bonds involving the water molecules and the phosphate ions significantly influence the frequencies of these vibrations. For instance, the O-H stretching vibrations in hydrated salts are often shifted to lower wavenumbers compared to free water, with the magnitude of the shift correlating with the strength of the hydrogen bond.

FTIR spectra of this compound show characteristic bands related to these vibrations. For example, shifts in the O-H stretching, PO-H symmetrical stretching, O=P-OH deformation, and P=O symmetric and asymmetric stretching vibrations have been noted in studies. researchgate.net The spectra of hydrated phosphates typically display four main groups of bands: P-O stretching vibrations, O-P-O bending vibrations, and the bending and stretching vibrations of water molecules. sci-hub.st The low-frequency region of the Raman and IR spectra contains information about the external lattice vibrations, which involve the motion of the entire molecular and ionic units against each other. acs.org

Thermodynamic Studies and Intermolecular Interactions of Disodium Phosphate Dihydrate in Solution

Investigation of Phase Equilibrium in Aqueous Disodium (B8443419) Phosphate (B84403) Dihydrate Systems

The phase equilibrium of aqueous disodium phosphate systems is complex, involving multiple hydrated forms. Besides the dihydrate, other stable hydrates include the heptahydrate (Na₂HPO₄·7H₂O) and the dodecahydrate (Na₂HPO₄·12H₂O). phasediagram.dkwikipedia.org The transitions between these hydrated forms are temperature-dependent. For instance, the transition between the dodecahydrate and the heptahydrate occurs at approximately 35°C, while the transition from the heptahydrate to the dihydrate takes place at around 46°C. phasediagram.dk

The phase diagram of the disodium phosphate–water system illustrates the stability regions of these different hydrates. phasediagram.dk The eutectic point of this system involves ice and disodium phosphate dodecahydrate. phasediagram.dk Above 95°C, the anhydrous form (Na₂HPO₄) becomes the stable solid phase in equilibrium with the solution. google.com The formation of disodium phosphate dihydrate can be achieved by concentrating a solution of disodium phosphate, for example, through evaporation. google.com

Studies on aqueous two-phase systems (ATPS) containing polymers like polyvinylpyrrolidone (B124986) and disodium hydrogen phosphate have shown that temperature influences the phase behavior. researchgate.net An increase in temperature can lead to an expansion of the one-phase area in the polymer-rich region and an expansion of the two-phase area in the salt-rich region. researchgate.net Such systems can even exhibit phase inversion at elevated temperatures, where the polymer-rich phase, initially less dense, becomes the lower phase. researchgate.net

Molecular Interactions and Solvation Phenomena in this compound Solutions

Hydrogen Bonding Networks in Hydrated Disodium Phosphate Systems

Hydrogen bonding is a critical factor in the structure and properties of hydrated disodium phosphate systems. The phosphate anion (HPO₄²⁻) is a strong hydrogen bond acceptor, interacting with water molecules and, in more complex systems, with other hydrogen bond donors. rsc.org The crystal structure of this compound reveals a well-defined arrangement of protons in hydrogen bonds with no observed disorder, unlike the dodecahydrate form which exhibits randomness in both phosphate ion orientations and proton positions. osti.gov

Ion-Solvent and Ion-Ion Interactions of this compound Species

In aqueous solutions, this compound dissociates into sodium cations (Na⁺) and hydrogen phosphate anions (HPO₄²⁻). patsnap.com The interactions between these ions and the surrounding water molecules (ion-solvent interactions) are key to understanding the solution's properties. The sodium ions and the charged phosphate groups interact with the polar water molecules, leading to the formation of hydration shells. researchgate.net

The strength of these ion-solvent interactions can be investigated through various thermodynamic and acoustic studies. researchgate.netresearchgate.net For instance, the apparent molar volume and isentropic compressibility provide insights into the solute-solvent interactions. researchgate.net Negative values for the apparent molar isentropic compression of similar phosphate salts in aqueous solutions suggest that the water molecules in the hydration shell are less compressible than those in the bulk solvent. researchgate.net

Solubility Limit Analysis and Parameter Dependence for Disodium Phosphate Systems

The solubility of disodium phosphate is dependent on temperature and the specific hydrate (B1144303) form present. For instance, the solubility of the heptahydrate is 11.8 g per 100 ml of water at 25°C. wikipedia.orgnih.gov The solubility of the dihydrate increases significantly with temperature, from 7.7 g/100 ml at 20°C to 117 g/100 ml at 80°C. wikipedia.orgnih.govatamanchemicals.com

Recent research has focused on calculating the solubility limit of supersaturated solutions of disodium phosphate in water using molecular dynamics simulations. nih.govnih.gov These studies have shown that the solubility limit is highly sensitive to the parameters used in the force fields that model the intermolecular interactions, particularly the Lennard-Jones radius parameter for the sodium-oxygen interaction. nih.govnih.gov By adjusting this parameter, it is possible to achieve a simulated solubility limit that matches the experimentally known value of 0.8 mol/kg. nih.gov

This approach not only allows for the accurate prediction of solubility but also provides a deeper understanding of the underlying molecular interactions that govern phase separation. nih.gov The sensitivity of the solubility limit to these parameters highlights the importance of accurate force fields in molecular simulations of electrolyte solutions. nih.govnih.gov

Interactive Data Table: Solubility of Disodium Phosphate Hydrates

| Hydrate Form | Temperature (°C) | Solubility ( g/100 mL) |

| Dihydrate | 20 | 7.7 |

| Heptahydrate | 25 | 11.8 |

| Dihydrate | 50 | 100 |

| Dihydrate | 80 | 117 |

Note: Data compiled from various sources. wikipedia.orgnih.govatamanchemicals.com

Spectroscopic and Computational Investigations of Disodium Phosphate Dihydrate

Vibrational Spectroscopy of Disodium (B8443419) Phosphate (B84403) Dihydrate

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within disodium phosphate dihydrate. These methods probe the vibrational modes of the hydrogen phosphate (HPO₄²⁻) ion and the water of hydration. The symmetry of the HPO₄²⁻ ion is lower than that of the tetrahedral phosphate (PO₄³⁻) ion, leading to the removal of degeneracies and the activation of additional vibrational modes. core.ac.uk

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The FTIR spectrum of this compound is characterized by distinct bands corresponding to the vibrations of the phosphate group and the water molecules.

The presence of water of hydration is clearly identified by a broad absorption band in the high-frequency region, typically above 3000 cm⁻¹, which is attributed to the O-H stretching vibrations (ν(O-H)). encyclopedia.pub Another characteristic band for water is the H-O-H bending vibration (δ(H₂O)), which appears around 1640 cm⁻¹. researchgate.net

The vibrations of the hydrogen phosphate ion dominate the "fingerprint" region of the spectrum. In the solid state, the symmetry of the HPO₄²⁻ ion is often reduced, causing the triply degenerate ν₃ stretching mode of a regular PO₄ tetrahedron to split into multiple components. core.ac.uk These are typically observed in the 1000-1200 cm⁻¹ region. core.ac.ukresearchgate.net The symmetric stretching mode, ν₁, appears as a strong band around 960-990 cm⁻¹. researchgate.net Bands associated with P-OH vibrations also appear, including stretching and in-plane bending. The O-P-O and O-P-O-H bending modes (ν₄ and ν₂) are found at lower frequencies, generally between 400 and 600 cm⁻¹. researchgate.net

Table 1: Typical FTIR Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3500 - 3200 | Broad, Strong | ν(O-H) of water of hydration |

| ~1640 | Medium | δ(H₂O) bending of water of hydration |

| ~1135, ~1075 | Strong | ν₃(P-O) asymmetric stretching |

| ~980 | Strong | ν₁(P-O) symmetric stretching |

| ~875 | Medium | P-O(H) stretching |

| ~530 | Medium, Sharp | ν₄(O-P-O) bending |

| ~470 | Weak | ν₂(O-P-O) bending |

Note: Exact peak positions can vary based on sample preparation and instrument resolution. core.ac.ukresearchgate.netnih.gov

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For the HPO₄²⁻ ion, many vibrational modes are active in both FTIR and Raman. core.ac.uk

In the Raman spectrum of this compound, the most intense band is typically the symmetric P-O stretching vibration (ν₁) around 990 cm⁻¹. nih.govacs.org The asymmetric stretching modes (ν₃) also appear, but often with lower intensity than in the IR spectrum. The bending modes (ν₂ and ν₄) are observed at lower wavenumbers. The O-H stretching modes of the water molecules are generally weak in Raman spectra.

Table 2: Typical Raman Shift Assignments for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~990 | Very Strong | ν₁(P-O) symmetric stretching |

| ~1080 | Weak | ν₃(P-O) asymmetric stretching |

| ~515 | Medium | ν₄(O-P-O) bending |

| ~360 | Medium | ν₂(O-P-O) bending |

Note: Data is based on typical values for phosphate ions in aqueous solution and solid-state spectra of related compounds. core.ac.uknih.gov

Fourier Transform Infrared (FTIR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) Studies of this compound in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the chemical environment of specific nuclei, such as ³¹P and ¹H.

In solution-state NMR , a single sharp signal is typically observed in the ³¹P NMR spectrum of disodium phosphate, reflecting the rapid isotropic tumbling and a single averaged environment for the phosphorus nucleus. The chemical shift is sensitive to pH due to the equilibrium between HPO₄²⁻ and H₂PO₄⁻.

Solid-state NMR (ssNMR) offers more detailed structural information about the crystalline form. encyclopedia.pub The ³¹P ssNMR spectrum can reveal the presence of distinct phosphorus environments within the crystal lattice. The chemical shift anisotropy (CSA) provides information about the local electronic symmetry around the phosphorus atom.

¹H ssNMR is particularly useful for studying the water of hydration. It can distinguish between protons in the water molecules and the proton of the P-OH group. Furthermore, techniques like ¹H-³¹P cross-polarization can be used to probe the spatial proximity of the hydrogen and phosphorus atoms, providing insights into the hydrogen bonding network involving the phosphate ions and water molecules. enovatia.comnih.gov

Table 3: Typical NMR Data for Disodium Phosphate

| Nucleus | Technique | Chemical Shift (ppm) | Remarks |

| ³¹P | Solution NMR (in D₂O) | ~3-6 | pH-dependent. Referenced to 85% H₃PO₄. |

| ³¹P | Solid-State NMR | Variable | Depends on crystalline form and local environment. |

| ¹H | Solution NMR (in D₂O) | ~4.7 | Residual HDO signal. P-OH proton often exchanges and may not be distinctly visible. |

Note: Chemical shifts are approximate and can be influenced by concentration, temperature, and pH. enovatia.com

Quantum Chemical Calculations and Ab Initio Methods for this compound

Quantum chemical calculations, particularly those employing ab initio methods, are crucial for complementing experimental data and providing a deeper theoretical understanding of the molecular properties of this compound.

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of molecular and crystalline systems. For this compound, DFT calculations can be used to:

Optimize Geometry: Determine the lowest energy structure, including bond lengths and angles for the HPO₄²⁻ ion and its hydration sphere.

Predict Vibrational Spectra: Calculate the harmonic vibrational frequencies and intensities. prime-avenue.com These theoretical spectra are invaluable for assigning the bands observed in experimental FTIR and Raman spectra. Comparing calculated and experimental frequencies helps validate the structural model. acs.org

Analyze Electronic Structure: Compute properties such as charge distribution and molecular orbitals, providing insight into the nature of the chemical bonds and the reactivity of the ion.

DFT studies on phosphate ions in aqueous solution have shown that solvation effects, particularly hydrogen bonding, significantly influence the vibrational frequencies. prime-avenue.com P-O stretching modes are typically red-shifted (shifted to lower frequency), while P-O-H bending modes are blue-shifted (shifted to higher frequency) upon hydration, a finding that aligns with experimental observations. prime-avenue.comresearchgate.net

Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of this compound in aqueous solutions at an atomistic level. When dissolved, the compound dissociates into sodium cations (Na⁺) and hydrogen phosphate anions (HPO₄²⁻), the latter of which becomes the primary focus of simulation studies due to its complex interactions with water and its conformational properties.

MD simulations provide detailed insights into the solution structure and dynamics. They reveal that the hydrogen phosphate anion is strongly hydrated, forming a well-defined and ordered hydration shell. researchgate.net Ab initio MD simulations have been employed to characterize these hydration geometries, detailing the number of water molecules in the first hydration layer and the dynamics of their exchange. researchgate.net The phosphate group's oxygen atoms act as strong hydrogen bond acceptors, leading to a structured arrangement of surrounding water molecules that extends to a second and even a third solvent shell. researchgate.net

Recent simulation studies have corroborated experimental findings that suggest phosphate species, including HPO₄²⁻, can form stable, dynamic clusters or assemblies in aqueous solutions. pnas.org MD simulations using the GAFF force field have shown that orthophosphates readily cluster, a phenomenon driven by the partial dehydration of the phosphate groups. pnas.org This clustering is an entropically driven process held together by multivalent interactions between the phosphate ions. pnas.org

For organic molecules containing phosphate groups, such as dimethyl phosphate, density functional theory (DFT)-based MD simulations have been used for conformational analysis. colab.ws These studies highlight the critical role of solvent reorganization in the transitions between different equilibrium conformations (e.g., gauche/gauche and gauche/trans). colab.ws Although these simulations investigate organophosphates, the principles of solvent-mediated conformational changes are relevant to understanding the dynamic behavior of the P-O-H linkage in the hydrogen phosphate anion.

Table 1: Key Findings from Molecular Dynamics Simulations of Phosphate Anions in Solution This table is interactive. You can sort and filter the data.

| Parameter Studied | Key Finding | System/Method | Reference |

|---|---|---|---|

| Hydration Structure | The first hydration shell of the phosphate anion consists of approximately 13 water molecules. | PO₄³⁻ / Ab initio MD | researchgate.net |

| Hydrogen Bonding | Each oxygen atom of the phosphate group forms an average of three hydrogen bonds with solvent molecules. | PO₄³⁻ / Ab initio MD | researchgate.net |

| Ion Clustering | Orthophosphate ions (including HPO₄²⁻) readily form stable, dynamic clusters in aqueous solutions. | HPO₄²⁻ / MD (GAFF) | pnas.org |

| Solvent Dynamics | The hydration shell around the phosphate anion is more ordered and rigid compared to bulk water. | Phosphate Anions / Ab initio QMCF MD | researchgate.net |

| Conformational Analysis | Solvent reorganization plays a crucial role in the conformational transitions of phosphate esters. | Dimethyl Phosphate / DFT-based MD | colab.ws |

Force Field Development and Optimization for Phosphate-Containing Systems

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. Developing and optimizing force fields for phosphate-containing systems, such as solutions of this compound, presents significant challenges due to the high charge density and polarizability of the phosphate group. wustl.edu Classical, non-polarizable force fields often struggle to capture these complex electrostatic interactions accurately.

Several major force fields, including AMBER, CHARMM, GROMOS, and OPLS, have undergone specific development and optimization to better model phosphates.

AMBER: The standard AMBER force field parameters have been shown to require refinement for accurate simulations of phosphorylated molecules. nih.govresearchgate.net A common and effective optimization strategy involves adjusting the van der Waals radii of the phosphate oxygen atoms. nih.gov This refinement is typically performed to reproduce experimental data, such as pKa values and solvation free energies, through a thermodynamic cycle that connects gas-phase calculations with condensed-phase simulations. nih.govresearchgate.net For dianions, larger, residue-specific radii may be necessary. nih.gov Furthermore, specific parameter sets have been developed for polyphosphorylated molecules like ATP, which were not well-described by earlier monophosphate parameters. umich.edu

CHARMM: The CHARMM force field also employs specific parameter adjustments for phosphates. A key strategy is the use of Non-Bonded Fix (NBFIX) corrections, which modify the van der Waals interaction parameters between specific pairs of atoms to remedy artificially strong charge-charge interactions. acs.orgillinois.edu These corrections have been developed to improve the description of interactions between ions (like Na⁺) and phosphate groups, as well as between amine and phosphate groups, by comparing simulation results with experimental osmotic pressure data. acs.org The CHARMM force field has also been extended to model carbohydrates linked to phosphates, with parameters optimized against extensive quantum mechanical potential energy surfaces. researchgate.net

GROMOS: Some versions of the GROMOS force field have shown deficiencies in modeling phosphates, in some cases rendering the dihydrogen phosphate ion as too hydrophobic compared to experimental observations. nih.govacs.org This has prompted the development and proposal of newly derived non-bonded parameters to provide a more accurate representation of phosphate ion hydration and interactions. nih.govdntb.gov.ua

Reactive Force Fields (ReaxFF): For processes involving chemical reactions, such as bond formation or breaking, classical force fields are inadequate. Reactive force fields like ReaxFF have been developed for phosphate-based systems, including phosphate glasses. aip.org These force fields are parameterized using data from quantum mechanical calculations and can dynamically model chemical reactions, enabling the study of phenomena like dissolution in aqueous environments. aip.org

The optimization process for all these force fields is rigorous, relying on high-level quantum mechanics (QM) calculations for target data, including molecular geometries, conformational energy surfaces, and interaction energies. wustl.eduresearchgate.netcore.ac.uk This ensures that the resulting force fields provide a physically realistic and accurate description of phosphate-containing systems.

Table 2: Overview of Force Field Optimization for Phosphate Systems This table is interactive. You can sort and filter the data.

| Force Field | Optimization Strategy | Target Data | Key Improvement | Reference |

|---|---|---|---|---|

| AMBER | Adjustment of phosphate oxygen van der Waals radii. | Experimental pKa values, solvation free energies, QM calculations. | More consistent thermodynamic results and balanced electrostatic interactions. | nih.govresearchgate.net |

| CHARMM | Use of Non-Bonded Fix (NBFIX) corrections for specific atom pairs. | Experimental osmotic pressures, QM energy surfaces. | Corrects for overestimated attraction between charged groups (e.g., ion-phosphate). | acs.orgresearchgate.net |

| GROMOS | Re-parameterization of non-bonded interactions for phosphate ions. | Experimental hydration free energies. | Corrects the overly hydrophobic behavior of phosphate ions in simulations. | nih.govdntb.gov.ua |

| ReaxFF | Parameterization based on extensive QM data. | QM atomic charges, forces, bond/angle parameters, reaction energies. | Enables simulation of chemical bond formation/dissociation. | aip.org |

| OPLS-AA | Calibration using DFT-derived partial charges. | Quantum mechanical calculations (Mulliken population analysis). | Improved prediction of thermophysical properties for alkyl phosphates. | aip.orgresearchgate.net |

| AMOEBA | Development of polarizable multipole-based model. | Ab initio calculations (MP2/cc-pVQZ), liquid-phase simulations. | Accurately describes molecular structure, conformational energy, and interactions with water/ions. | wustl.edu |

Disodium Phosphate Dihydrate in Advanced Materials Research

Development and Characterization of Disodium (B8443419) Phosphate (B84403) Dihydrate as a Phase Change Material (PCM)

Salt hydrates are a class of phase change materials valued for their high thermal energy storage density, good thermal conductivity, and non-flammability. researchgate.netjte.edu.vn Disodium hydrogen phosphate and its various hydrates, particularly the dodecahydrate form (Na₂HPO₄·12H₂O), are noted for their potential in thermal energy storage applications. researchgate.netjte.edu.vnnih.gov However, like many salt hydrates, they suffer from significant drawbacks such as supercooling (cooling below the freezing point without solidifying) and phase segregation, which can impede their practical use. jte.edu.vnnih.govmdpi.com

Strategies for Mitigating Supercooling and Phase Segregation in Dihydrate PCMs

A primary challenge in the application of salt hydrate (B1144303) PCMs is supercooling, which prevents the timely release of stored latent heat. mdpi.com Research has shown that disodium phosphate itself, in its various hydrated forms, can act as an effective nucleating agent to mitigate supercooling in other PCMs, most notably sodium acetate (B1210297) trihydrate (SAT). asme.orgresearchgate.netnih.govdoaj.org

The dihydrate form (Na₂HPO₄·2H₂O) has been specifically identified as the active nucleating species for SAT. google.com Its presence provides sites for crystal growth to begin, thereby reducing the degree of supercooling. For instance, adding a small weight percentage of disodium hydrogen phosphate to SAT has been shown to dramatically decrease the supercooling from over 38°C to about 0.5°C. researchgate.net One study found that 2% by weight of disodium hydrogen phosphate in SAT reduced the undercooling to approximately 2 K. nih.gov

Phase segregation, where the salt hydrate incongruently melts and separates into a saturated solution and a lower hydrate, is another major issue that can lead to a progressive loss of energy storage capacity over repeated cycles. This is often addressed by incorporating thickening agents or gelling agents that increase the viscosity of the molten salt and prevent the settling of solid phases. jte.edu.vnasme.org In some composite systems, materials like carboxymethyl cellulose (B213188) (CMC) or xanthan gum are used alongside disodium phosphate to simultaneously tackle both supercooling and phase separation. researchgate.netnih.gov

Enhanced Thermal Conductivity and Storage Density in Composite PCMs with Disodium Phosphate Dihydrate

The inherently low thermal conductivity of salt hydrate PCMs limits their rate of heat absorption and release. To overcome this, composite materials are developed by embedding the PCM within a matrix of a highly conductive material. Expanded graphite (B72142) and metal foams are common choices for this purpose. nih.govosti.govumsystem.edu

In eutectic systems composed of sodium carbonate decahydrate (B1171855) and disodium hydrogen phosphate dodecahydrate, the addition of expanded graphite has been shown to significantly boost thermal performance. The thermal conductivity of one such eutectic mixture was improved from 0.82 W/(m·K) to 2.74 W/(m·K) after being encapsulated in expanded graphite. nih.gov Similarly, incorporating disodium hydrogen phosphate dodecahydrate-coated metal foams into sodium acetate trihydrate (SAT) has yielded substantial improvements. Copper foam with a pore density of 80 pores per inch (PPI) increased the effective thermal conductivity of the composite to 2.62 W/(m·K), a 388.15% increase compared to pure SAT. asme.orgumsystem.edu

Table 1: Enhancement of Thermal Conductivity in Composite PCMs

| PCM System | Conductivity Enhancer | Resulting Thermal Conductivity (W/(m·K)) | Improvement (%) | Reference |

|---|---|---|---|---|

| Sodium Carbonate Decahydrate / Disodium Hydrogen Phosphate Dodecahydrate Eutectic | Expanded Graphite | 2.74 | 234% (from 0.82) | nih.gov |

| Sodium Acetate Trihydrate with Disodium Hydrogen Phosphate Dodecahydrate | Copper Foam (80 PPI) | 2.62 | 388% (from 0.68) | asme.orgumsystem.edu |

| Sodium Acetate Trihydrate with Disodium Hydrogen Phosphate Dodecahydrate | Aluminum Foam | ~1.45 | ~113% (from 0.68) | asme.orgumsystem.edu |

Role of this compound in Nanocomposite Synthesis

Beyond energy storage, this compound is a key ingredient in the bottom-up synthesis of advanced nanocomposites, particularly those for biomedical applications. Its primary function is to serve as a controlled and reliable source of phosphate ions.

This compound as a Phosphorus Source for Hydroxyapatite (B223615) Nanostructures

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the primary mineral component of bone and teeth, is a widely studied biomaterial due to its excellent biocompatibility and osteoconductivity. researchgate.net In laboratory and industrial settings, hydroxyapatite nanostructures are often synthesized via wet-chemical precipitation or hydrothermal methods, which require a calcium source and a phosphorus source. ajrconline.orgnih.gov

Disodium hydrogen phosphate (Na₂HPO₄), often in its dihydrate form, is frequently used as the phosphorus precursor in these syntheses. ajrconline.orgacs.org The synthesis involves reacting a calcium salt, such as calcium chloride dihydrate, with the disodium hydrogen phosphate solution under controlled pH and temperature conditions. ajrconline.org The use of disodium phosphate allows for the formation of pure hydroxyapatite phases, which is critical for medical applications. mdpi.comchemicalbook.com

Control of Mineralization Processes and Morphological Diversity in Nanocomposites

The choice of phosphorus source and the reaction conditions play a critical role in controlling the mineralization process, which in turn dictates the size, crystallinity, and morphology (shape) of the resulting hydroxyapatite nanostructures. mdpi.commdpi.com By carefully selecting precursors like this compound and tuning parameters such as temperature and heating time, scientists can produce a variety of nanostructures, including nanorods, nanowires, and spherical or cubic particles. mdpi.comchemicalbook.com

Table 2: Influence of Phosphorus Source on Hydroxyapatite Morphology

| Phosphorus Source | Synthesis Method | Resulting HA Morphology | Reference |

|---|---|---|---|

| Trisodium (B8492382) phosphate dodecahydrate (Na₃PO₄·12H₂O) | Solvothermal | Well-defined nanowires | mdpi.com |

| Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) | Solvothermal | Coexistence of nanowires and flowerlike aggregates | mdpi.com |

| Sodium trimetaphosphate ((NaPO₃)₃) | Solvothermal | Agglomerated nanorods | mdpi.com |

Synthesis of Cellulose/Hydroxyapatite Nanocomposites Utilizing this compound

To better mimic the structure of natural bone, which is a composite of hydroxyapatite and collagen, researchers are developing nanocomposites that combine hydroxyapatite with polymers like cellulose. Disodium hydrogen phosphate is utilized in the synthesis of these advanced composite materials. researchgate.netacs.org

In a typical one-pot synthesis, microfibrillated cellulose is dispersed in an alkaline solution containing disodium hydrogen phosphate. acs.org A calcium source is then added, causing hydroxyapatite crystals to nucleate and grow directly on the surface of the cellulose nanofibers. This process results in a tightly integrated hybrid material. In other methods, bacterial cellulose membranes are sequentially incubated in solutions of a calcium source followed by a disodium hydrogen phosphate (Na₂HPO₄) solution to form hydroxyapatite crystals on the cellulose nanofibers. researchgate.net These cellulose/hydroxyapatite nanocomposites combine the strength and flexibility of the polymer with the bioactivity of the ceramic, making them promising candidates for bone regeneration scaffolds and other biomedical applications. researchgate.netnih.gov

This compound in Corrosion Inhibition Studies for Metallic Surfaces

Disodium phosphate, often in its dihydrate form, is recognized as an effective corrosion inhibitor for various metallic surfaces. atamanchemicals.com As an environmentally friendly inorganic inhibitor, it presents a low-toxicity alternative to traditional substances like chromates. mdpi.comcorrdata.org.cn Phosphate compounds, including disodium hydrogen phosphate, are utilized in metal treatment processes to prevent corrosion by forming a protective, passivating layer on the metal's surface. atamanchemicals.compm.szczecin.pl This passivation mechanism is key to its function, particularly in neutral or alkaline solutions where it can produce sparingly soluble oxide and phosphate coatings that seal the surface against corrosive elements. pm.szczecin.pl Research has explored its application in protecting steel and, notably, tin and its alloys from degradation. mdpi.comcorrdata.org.cn

Mechanisms of Protective Film Formation by Phosphate Compounds on Tin and its Alloys

The protective action of phosphate compounds on tin surfaces is primarily attributed to the formation of a passivating film that acts as a barrier to corrosive agents. mdpi.commundolatas.com This process involves the chemical reaction between phosphate ions from a compound like disodium hydrogen phosphate and the tin surface. mdpi.com The mechanism is initiated by the anodic dissolution of tin, which releases tin ions (Sn²⁺) at the metal-electrolyte interface. These ions then react with the phosphate ions (HPO₄²⁻ or PO₄³⁻) present in the solution. mdpi.comacs.org

This reaction leads to the precipitation of a thin, insoluble layer of tin phosphate complexes on the tin surface. mdpi.com This film passivates the metal, meaning it creates a less reactive surface that is protected from further corrosive attack. pm.szczecin.pl The protective film serves two main functions: it physically blocks the diffusion of aggressive ions from the environment to the metal surface, and it retards the rate of further anodic dissolution of the underlying tin. mdpi.comresearchgate.net Studies have shown that this phosphate-based film can effectively stabilize the surface against oxidation. mundolatas.com

The specific reactions involved in film formation in a solution containing disodium hydrogen phosphate (Na₂HPO₄) can be proposed as follows:

| Step | Reaction | Description |

| 1 | Sn → Sn²⁺ + 2e⁻ | Anodic dissolution of metallic tin. |

| 2 | H₂O ⇌ H⁺ + OH⁻ | Dissociation of water. |

| 3 | HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | Dissociation of hydrogen phosphate ion. |

| 4 | Sn²⁺ + 2OH⁻ → Sn(OH)₂ | Formation of tin(II) hydroxide (B78521). |

| 5 | 3Sn²⁺ + 2PO₄³⁻ → Sn₃(PO₄)₂ | Precipitation of tin(II) phosphate, a key component of the protective film. mdpi.com |

This sequence illustrates the formation of a stable, passivating layer composed of tin phosphate compounds that inhibits the corrosion process.

Electrochemical Migration Inhibition by Disodium Hydrogen Phosphate

Electrochemical migration (ECM) is a failure mechanism in electronic components, particularly those using tin, that involves three primary steps: the dissolution of metal at the anode, the migration of the resulting metal ions through an electrolyte, and their deposition as dendritic structures at the cathode, which can lead to short circuits. mdpi.com Disodium hydrogen phosphate has been investigated as an effective inhibitor of ECM for pure tin. mdpi.comresearchgate.net

Research demonstrates that disodium hydrogen phosphate mitigates ECM by interfering with the initial anodic dissolution step. mdpi.com The addition of Na₂HPO₄ to the electrolyte facilitates the formation of the protective tin phosphate film described previously. This film significantly slows the rate of anodic dissolution. mdpi.comresearchgate.net The effectiveness of this inhibition is highly dependent on the concentration of the inhibitor. mdpi.com At low concentrations (e.g., 50-100 mg/L), the inhibitory effect is minimal. However, at higher concentrations (e.g., 500-1000 mg/L), disodium hydrogen phosphate effectively prevents the growth of dendrites and significantly increases the mean time to failure (TTF). mdpi.com

A key indicator of this inhibitive effect is the change in the pitting potential (Eₚᵢₜ) of tin. A higher pitting potential indicates a greater resistance to localized corrosion and a lower rate of metal dissolution. mdpi.com Studies have quantified this effect, showing a direct correlation between the concentration of disodium hydrogen phosphate and an increase in the pitting potential of tin. mdpi.com

Table 1: Effect of Disodium Hydrogen Phosphate (Na₂HPO₄) Concentration on the Pitting Potential (Eₚᵢₜ) of Tin This table presents data on how the pitting potential of tin changes with varying concentrations of Na₂HPO₄ in the solution. A higher Eₚᵢₜ value signifies enhanced corrosion inhibition.

| Na₂HPO₄ Concentration (mg/L) | Pitting Potential (Eₚᵢₜ) vs. SCE (mV) |

|---|---|

| 0 | -194 |

| 50 | -173 |

| 100 | -132 |

| 500 | 1198 |

| 1000 | 1364 |

Data sourced from Liao et al. (2020). mdpi.com

The data clearly shows that increasing the concentration of Na₂HPO₄, particularly to 500 mg/L and 1000 mg/L, dramatically shifts the pitting potential to more positive values, confirming its role in passivating the anode and retarding the dissolution process, thereby inhibiting electrochemical migration. mdpi.com

Applications of Disodium Phosphate Dihydrate in Analytical and Biological Research Systems

Utilization of Disodium (B8443419) Phosphate (B84403) Dihydrate in Buffer System Preparations

The ability of disodium phosphate dihydrate to maintain stable pH levels makes it an indispensable component of various buffer systems used in laboratory settings. amarischemicalsolutions.comannexechem.com It functions as the basic component in the phosphate buffer system, typically paired with an acidic counterpart like monobasic sodium phosphate or potassium dihydrogen phosphate to achieve a desired pH. srmist.edu.in

Phosphate-Buffered Saline (PBS) is an isotonic buffer solution ubiquitously used in biological research to maintain a constant pH, typically around 7.4. stjohnslabs.comwikipedia.org This environment is crucial for a wide range of applications, including cell washing, substance dilution, and tissue transportation, as its osmolarity and ion concentrations mimic those of the human body. stjohnslabs.comwikipedia.org this compound is a key ingredient in PBS, acting as the dibasic component that, in conjunction with a monobasic phosphate, resists pH changes. scispectrum.in

The preparation of a standard 1X PBS solution involves dissolving precise amounts of its constituent salts in distilled water. While formulations can vary slightly, a common recipe is detailed below.

Table 1: Typical Formulation for 1 Liter of 1X Phosphate-Buffered Saline (PBS), pH 7.4

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Mass (g/L) | Final Concentration (mM) |

|---|---|---|---|---|

| Sodium chloride | NaCl | 58.44 | 8.00 | 137 |

| Potassium chloride | KCl | 74.55 | 0.20 | 2.7 |

| Disodium phosphate | Na₂HPO₄ | 141.96 | 1.44 | 10 |

| Potassium dihydrogen phosphate | KH₂PO₄ | 136.09 | 0.24 | 1.8 |

This table presents a common formulation for 1X PBS. stjohnslabs.comanilocus.orgaatbio.com Note: Anhydrous disodium phosphate is listed; for this compound (M.W. 177.99 g/mol ), approximately 1.81g would be used.

Optimization of PBS for specific applications involves careful adjustment of the final pH using solutions like hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). anilocus.org For cell culture and other sensitive biological assays, the buffer should be prepared at the temperature of use, as pH can shift with temperature fluctuations. stjohnslabs.com Furthermore, sterilization via autoclaving or filtration is a critical step to prevent microbial contamination, which is common in phosphate-containing, neutral pH buffers. stjohnslabs.comfao.org

In the biopharmaceutical industry, maintaining the structural integrity and biological activity of protein-based therapeutics is paramount. This compound is a vital component in buffer systems used throughout the manufacturing process, particularly in downstream purification and final product formulation. sigmaaldrich.comlohmann-minerals.comsigmaaldrich.com

During downstream processing, which involves the purification of biomolecules from complex mixtures, phosphate buffers are extensively used in chromatography steps. sigmaaldrich.comibresco.combio-world.com this compound helps to maintain a stable pH environment, which is essential for the consistent performance of chromatographic separations and for preventing the degradation or aggregation of the target protein. sigmaaldrich.com

In the final liquid formulation of biopharmaceutical products, such as monoclonal antibodies and other therapeutic proteins, phosphate buffers provide long-term pH stability. merckmillipore.comsigmaaldrich.com This ensures the drug product remains safe and effective throughout its shelf life. atamanchemicals.com High-purity grades of this compound, with low levels of microbial and endotoxin (B1171834) contamination, are specifically required for these high-risk parenteral applications to meet stringent regulatory standards. lohmann-minerals.comsigmaaldrich.com

Preparation and Optimization of Phosphate-Buffered Saline (PBS) for Biological Research

This compound as a Reagent in Laboratory Chemical Synthesis

Beyond its role in buffer systems, this compound serves as a versatile reagent in laboratory chemical synthesis. annexechem.comsigmaaldrich.com It is used as a source of phosphate and as a moderately basic catalyst or pH control agent in various chemical reactions. atamanchemicals.com For instance, it can be used in the preparation of other inorganic phosphate salts through precipitation reactions with corresponding metal ions. It is also employed in the synthesis of organophosphate compounds. Its application in synthesis often leverages its ability to control reaction pH, which can be critical for directing reaction pathways and optimizing product yields. atamanchemicals.com

Impact of Disodium Phosphate Reagent Purity on Microbial Growth Media

Disodium phosphate is a key ingredient in many defined microbial growth media, such as M9 minimal medium, where it serves as the primary source of phosphorus and helps buffer the medium. scispectrum.inresearchgate.net The purity of the disodium phosphate reagent used can have a profound and often overlooked impact on experimental outcomes, particularly those involving microbial physiology.

The presence of trace elemental impurities in laboratory reagents can lead to a lack of experimental reproducibility. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique used to detect and quantify trace and ultratrace elements in various samples, including chemical reagents. icpms.cznih.gov Research has shown that different commercial grades of disodium phosphate can contain varying levels of trace metal impurities.

A study analyzing different disodium phosphate reagents for the preparation of M9 minimal medium used ICP-MS to identify and quantify these contaminants. The results revealed significant differences in the impurity profiles of the reagents.

Table 2: Trace Impurity Concentrations (µg/L) in M9 Media Prepared with Different Disodium Phosphate Reagents

| Impurity | Type A (EP Grade) | Type B (Analysis Grade) | Type C (ACS Grade) | Type D (EP Grade) |

|---|---|---|---|---|

| Barium (Ba) | 1.1 | 0.8 | 0.3 | 0.4 |

| Chromium (Cr) | 0.3 | 0.3 | 0.6 | 0.2 |

| Iron (Fe) | 1.1 | 2.1 | 1.4 | 1.3 |

| Nickel (Ni) | 0.2 | 0.2 | <0.1 | 0.2 |

| Zirconium (Zr) | 0.1 | 0.1 | 0.1 | 0.1 |

Data adapted from a study on the physiological effects of reagent impurities on E. coli. researchgate.net The media types correspond to M9 prepared with Na₂HPO₄ (Type A), Na₂HPO₄·2H₂O (Type B), Na₂HPO₄·7H₂O (Type C), and Na₂HPO₄·12H₂O (Type D) from different sources or grades. researchgate.net

This analysis demonstrates that even high-grade reagents can introduce measurable quantities of trace elements into a growth medium, which can subsequently influence cellular processes. researchgate.net

The trace impurities present in disodium phosphate reagents can significantly alter the physiological activity of microorganisms. researchgate.net Phosphorus itself is an essential nutrient, but trace metals can act as cofactors for enzymes or, at higher concentrations, as inhibitors, thereby affecting metabolic pathways and growth kinetics. nih.gov

Research investigating the growth of Escherichia coli in M9 minimal media prepared with the different disodium phosphate reagents detailed above found significant variations in bacterial growth dynamics. The study revealed that the choice of disodium phosphate reagent directly influenced key growth parameters.

Table 3: Effect of Disodium Phosphate Reagent Source on E. coli Growth in M9 Media

| Media Type (Disodium Phosphate Source) | Maximum Specific Growth Rate (μmax, h⁻¹) |

|---|---|

| Type A (EP Grade) | ~0.65 |

| Type B (Analysis Grade) | ~0.62 |

| Type C (ACS Grade) | ~0.32 |

| Type D (EP Grade) | ~0.63 |

Data adapted from a study on the physiological effects of reagent impurities on E. coli. researchgate.net The lower growth rate in Type C medium was linked to its lower concentration of trace metals, particularly nickel, which is essential for certain E. coli enzymes. researchgate.net

These findings underscore that trace ingredients in disodium phosphate reagents can act as limiting or stimulating factors for microbial growth. researchgate.net For instance, the significantly lower growth rate in the medium prepared with the ACS grade reagent (Type C) was attributed to a deficiency in essential trace metals like nickel. researchgate.net This highlights the critical importance of reagent selection and consistency for ensuring the reproducibility of experiments in microbiology, metabolic engineering, and systems biology. researchgate.netnih.gov

Trace Impurity Analysis in this compound Reagents via ICP-MS

Advanced Biochemical Applications of this compound

This compound (Na₂HPO₄·2H₂O) is a fundamental reagent in numerous advanced biochemical research applications, primarily owing to its excellent buffering capacity. While not typically a direct reactant in the synthesis of complex biomolecules, its role in maintaining stable pH conditions is critical for the success of enzymatic reactions and the accurate investigation of biomolecule properties. This section explores its application in the synthesis of specialized nucleoside triphosphates and the analysis of phosphate-modified biomolecules.

Synthesis of Alpha-Phosphate Modified Nucleoside Triphosphates for Enzymatic Studies

The synthesis of nucleoside triphosphates (NTPs) with modifications at the alpha-phosphate position is a significant area of bioorganic chemistry, aimed at creating analogs with unique properties for studying enzymatic mechanisms. mdpi.com These modified NTPs can serve as probes to understand the function of DNA and RNA polymerases or as potential therapeutic agents. mdpi.commdpi.com The presence of heteroatoms like sulfur, selenium, or boron in the α-phosphate position can confer resistance to nuclease degradation. mdpi.com

The chemical synthesis of these alpha-phosphate modified NTPs is a multi-step process. One common strategy involves the activation of a nucleoside 5'-phosphonate followed by the addition of pyrophosphate. mdpi.com For instance, the synthesis of thymidine (B127349) 5′-(α-P-methyl)triphosphate has been achieved by activating thymidine 5′-methylphosphonate with diphenyl phosphorochloridate, followed by reaction with pyrophosphate. mdpi.com Another widely used method is the Ludwig-Eckstein reaction, a one-pot synthesis that involves the reaction of a protected nucleoside with salicyl phosphorochloridite, followed by the addition of bis-tributylammonium pyrophosphate and subsequent oxidation.

Enzymatic synthesis offers a "green" alternative with high regio- and stereoselectivity under mild conditions. mdpi.comconicet.gov.ar These enzymatic cascades often utilize a series of kinases to sequentially phosphorylate a nucleoside or its analog to the triphosphate level. mdpi.comacs.org For example, deoxynucleoside kinases can phosphorylate a wide range of modified nucleosides to their monophosphate form, which are then further converted to di- and triphosphates by other kinases. mdpi.com

Throughout these intricate chemical and enzymatic synthesis pathways, precise pH control is paramount for optimal reaction yields and to prevent the degradation of reactants and products. This is where this compound, in conjunction with its acidic counterpart monosodium phosphate, plays a crucial role. Phosphate buffers are prepared to maintain a stable pH, often in the physiological range (pH 7.2-7.4), which is essential for the activity and stability of the enzymes used in the synthesis cascades. interchim.fr While the disodium salt of a nucleotide might be used as a starting material, its conversion to a more soluble form like a triethylammonium (B8662869) salt is often necessary for reactions in organic solvents. acs.org The final purified alpha-phosphate modified nucleoside triphosphates are often stored and used in buffered solutions to ensure their stability for subsequent enzymatic studies.

| Synthesis Approach | Key Reagents/Enzymes | Role of Phosphate Buffer |

| Chemical Synthesis | Diphenyl phosphorochloridate, Pyrophosphate, Salicyl phosphorochloridite | Maintaining stable pH during workup and purification; final product stabilization. |

| Enzymatic Synthesis | Nucleoside Kinases, NMP Kinases, Pyruvate Kinase, Acetate (B1210297) Kinase | Critical for maintaining optimal pH for enzyme activity and stability throughout the multi-step reaction cascade. mdpi.cominterchim.fr |

Investigating Substrate Properties and Nuclease Resistance of Phosphate-Modified Biomolecules

A primary motivation for synthesizing phosphate-modified biomolecules, such as oligonucleotides with phosphorothioate (B77711) or methylphosphonate (B1257008) linkages, is to enhance their resistance to degradation by nucleases. annualreviews.orgneb.com This property is crucial for the development of antisense oligonucleotides and other nucleic acid-based therapeutics. nih.gov Investigating the substrate properties and nuclease resistance of these modified biomolecules requires carefully controlled in vitro assays that mimic physiological conditions.

This compound is a key ingredient in the preparation of phosphate-buffered saline (PBS), a buffer solution that is isotonic and non-toxic to most cells. nih.govoup.com Nuclease resistance assays are frequently conducted in PBS or similar phosphate-based buffers to ensure that the conditions are relevant to a biological environment. nih.govnih.gov In these assays, the modified oligonucleotide is incubated with nucleases (e.g., exonucleases or endonucleases) or in biological matrices like serum or cell lysates, which contain a complex mixture of nucleases. nih.govoup.com

The stability of the modified oligonucleotide is then assessed over time. The results demonstrate that modifications to the phosphate backbone, such as the introduction of a phosphorothioate linkage, significantly increase the half-life of the oligonucleotide in the presence of nucleases compared to their unmodified counterparts. annualreviews.orgnih.gov For example, studies have shown that while an uncomplexed plasmid DNA is completely degraded within minutes in serum, modified and complexed DNA can remain largely intact for hours. oup.com The degree of protection often depends on the type and extent of the modification.

The use of phosphate buffers in these assays is critical for several reasons:

pH Stability: Nucleases have optimal pH ranges for their activity. A phosphate buffer maintains a constant pH, ensuring that any observed differences in degradation are due to the modification of the substrate and not fluctuations in enzyme activity.

Physiological Relevance: The buffer mimics the ionic strength and pH of extracellular fluids and blood, providing a more accurate prediction of the in vivo stability of the therapeutic candidate. nih.govoup.com

Inhibition of Certain Enzymes: It is noteworthy that phosphate ions can inhibit certain enzymes, such as alkaline phosphatase, and this must be considered when designing experiments. interchim.fr

The data gathered from these nuclease resistance studies, performed in phosphate-buffered systems, are essential for the preclinical development of nucleic acid-based drugs.

| Modification Type | Nuclease Source | Buffer System | Observation |

| Phosphorothioate (PS) Backbone | 3'-Exonuclease (Snake Venom Phosphodiesterase I) | Sodium Acetate Buffer | Increased resistance to hydrolysis compared to phosphodiester (PO) backbone. nih.gov |

| Phosphorothioate (PS) Backbone | Mouse Serum | Not specified, likely phosphate-based | Higher stability with fewer phosphodiester linkages; sequence composition also influences stability. nih.gov |

| Unmodified Plasmid DNA | Serum / Cell Lysate | Tris-based / PBS | Rapid degradation. oup.com |

| Complexed DNA | Serum / Cell Lysate | Tris-based / PBS | Significantly protected from nuclease degradation. oup.com |

Environmental Chemical Research Involving Disodium Phosphate Dihydrate

Mechanisms of Scale Prevention and Ion Sequestration in Water Treatment Systems

Disodium (B8443419) phosphate (B84403) dihydrate plays a crucial role in water treatment, primarily by preventing the formation of scale and sequestering metallic ions. atamanchemicals.com Scale, which is the precipitation of sparingly soluble salts like calcium carbonate and magnesium sulfate (B86663), can cause significant operational issues in industrial boilers, cooling towers, and water distribution systems. phosphatesfacts.org The use of phosphates for preventing boiler scale dates back to the 19th century. onepetro.org

The primary mechanism by which disodium phosphate dihydrate inhibits scale formation is through sequestration . atamanchemicals.comphosphatesfacts.org Sequestration is a chemical process where a substance forms a stable, soluble complex with metal ions. phosphatesfacts.org In water systems, the phosphate ions (HPO₄²⁻) from disodium phosphate react with hardness ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are major contributors to scale. patsnap.comchemical-sales.com This reaction forms soluble phosphate complexes, effectively keeping the metal ions in solution and preventing them from precipitating out as scale deposits. phosphatesfacts.orgpatsnap.comchemical-sales.com

Another key aspect of its function is the threshold effect . Even at very low concentrations (a few parts per million), polyphosphates, which can be formed from orthophosphates like disodium phosphate under certain conditions, interfere with the growth of crystal nuclei. phosphatesfacts.org They adsorb onto the surface of the growing microcrystals of scale-forming salts, distorting the crystal lattice and preventing further growth and deposition onto surfaces. phosphatesfacts.orgonepetro.org

The effectiveness of disodium phosphate in sequestration and scale prevention is dependent on the pH of the water. phosphatesfacts.org As a buffering agent, disodium phosphate itself helps to maintain a stable pH, which is crucial for controlling corrosion and ensuring the effectiveness of the treatment process. patsnap.comamarischemicalsolutions.com In various water treatment formulations, it is often used in conjunction with other chemicals, such as chelating agents and surfactants, to enhance the removal of existing scale and biofilm. google.com

Table 1: Mechanisms of this compound in Scale Prevention

| Mechanism | Description | Key Ions Targeted |

|---|---|---|

| Ion Sequestration | Forms stable, soluble complexes with metal ions, preventing them from precipitating. phosphatesfacts.orgpatsnap.com | Calcium (Ca²⁺), Magnesium (Mg²⁺) chemical-sales.com |

| Crystal Growth Inhibition (Threshold Effect) | Adsorbs onto the surface of microcrystals, disrupting the crystallization process and preventing scale buildup. phosphatesfacts.org | Carbonates and sulfates of calcium and magnesium. phosphatesfacts.org |